molecular formula C11H19N3 B15259740 3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B15259740
M. Wt: 193.29 g/mol
InChI Key: NWTRYUBQVYHVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole involves several steps. One common method includes the reaction of 4,4-dimethylpyrrolidine with 1,5-dimethyl-1H-pyrazole under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. .

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole include:

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethylpyrazole

InChI

InChI=1S/C11H19N3/c1-8-5-10(13-14(8)4)9-6-12-7-11(9,2)3/h5,9,12H,6-7H2,1-4H3

InChI Key

NWTRYUBQVYHVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2CNCC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.